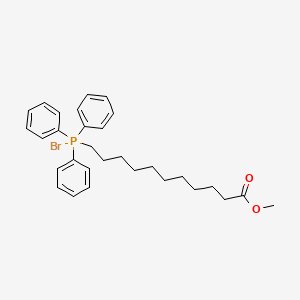
Methyl 11-(bromotriphenylphosphoranyl)undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 11-(bromotriphenylphosphoranyl)undecanoate is an organic compound that features a bromine atom attached to a triphenylphosphoranyl group, which is further connected to an undecanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(bromotriphenylphosphoranyl)undecanoate typically involves the reaction of 11-bromoundecanoic acid with triphenylphosphine and methyl iodide. The process can be broken down into several steps:
Formation of 11-bromoundecanoic acid: This is achieved by the bromination of undecanoic acid.
Reaction with triphenylphosphine: The 11-bromoundecanoic acid is then reacted with triphenylphosphine to form the triphenylphosphoranyl intermediate.
Esterification: Finally, the intermediate is esterified with methanol to produce this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(bromotriphenylphosphoranyl)undecanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Hydrolysis Conditions: Acidic or basic conditions can be employed for ester hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phosphoranyl compounds, while hydrolysis will produce 11-(bromotriphenylphosphoranyl)undecanoic acid.
Scientific Research Applications
Methyl 11-(bromotriphenylphosphoranyl)undecanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological systems, especially in the investigation of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 11-(bromotriphenylphosphoranyl)undecanoate involves its interaction with various molecular targets. The bromine atom and the triphenylphosphoranyl group play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in the formation or breaking of chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Methyl 11-bromoundecanoate: This compound is similar in structure but lacks the triphenylphosphoranyl group.
11-Bromoundecanoic acid: Similar to Methyl 11-(bromotriphenylphosphoranyl)undecanoate but without the ester and phosphoranyl groups.
Triphenylphosphine derivatives: Compounds containing the triphenylphosphine moiety but with different substituents.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the triphenylphosphoranyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 11-[bromo(triphenyl)-λ5-phosphanyl]undecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38BrO2P/c1-33-30(32)25-17-6-4-2-3-5-7-18-26-34(31,27-19-11-8-12-20-27,28-21-13-9-14-22-28)29-23-15-10-16-24-29/h8-16,19-24H,2-7,17-18,25-26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDFITNRMDWVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38BrO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














